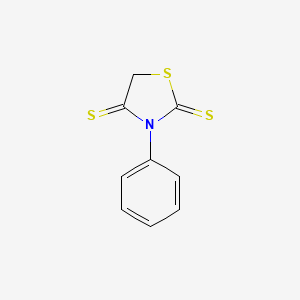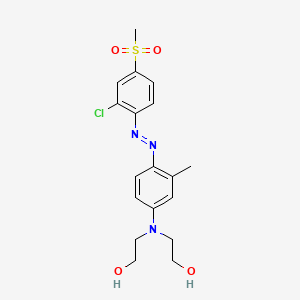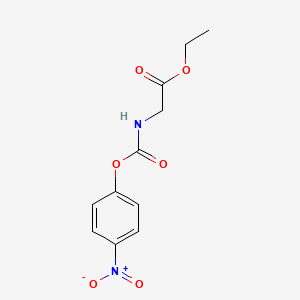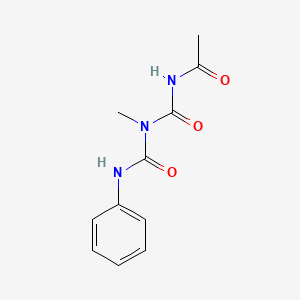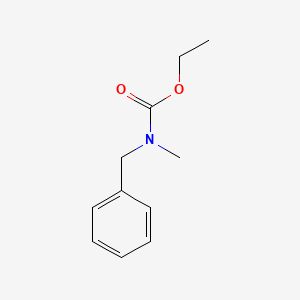![molecular formula C9H12N2O2 B13806079 (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 530125-31-6](/img/structure/B13806079.png)
(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diazabicyclo[322]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) is a complex organic compound with the molecular formula C7H10N2O2 This compound is part of the diazabicyclo family, known for its unique bicyclic structure, which includes two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use in organic synthesis and as a catalyst.
1,5-Diazabicyclo[4.3.0]non-5-ene: Used as a strong base and catalyst in organic reactions.
Uniqueness
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
530125-31-6 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(1S,5S)-1-methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6-7(12)11-9(2,4-5)8(13)10-6/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)/t6-,9-/m0/s1 |
Clave InChI |
MWJLURSBDXHFBG-RCOVLWMOSA-N |
SMILES isomérico |
C[C@@]12CC(=C)C[C@@H](C(=O)N1)NC2=O |
SMILES canónico |
CC12CC(=C)CC(C(=O)N1)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


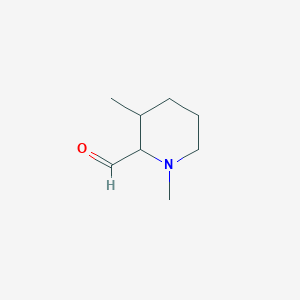
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
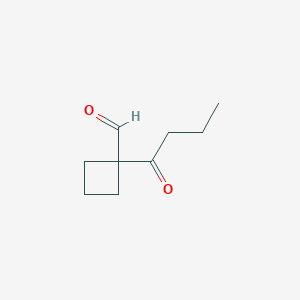
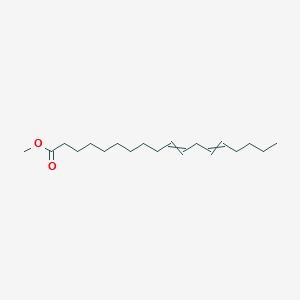

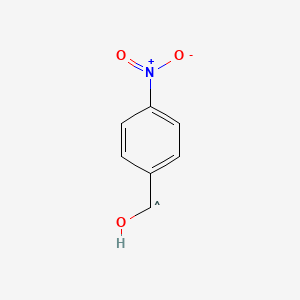
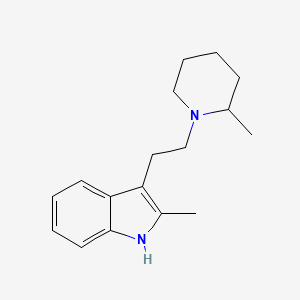
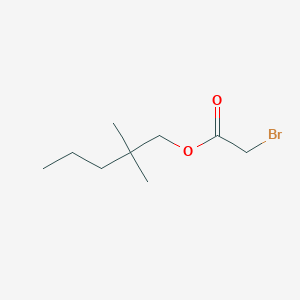
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
